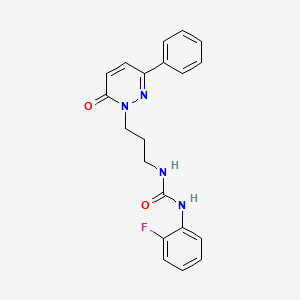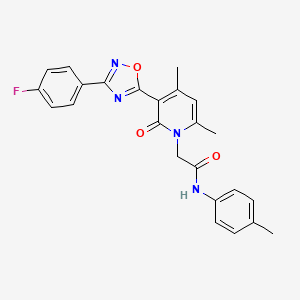![molecular formula C22H22F2N4O2S B3401013 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide CAS No. 1040671-70-2](/img/structure/B3401013.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
描述
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have developed several routes to prepare it, including multi-step reactions and functional group transformations. These methods often utilize protecting groups, cyclization steps, and selective substitutions. Detailed studies on the most efficient and scalable synthetic pathways are essential for its production .
Molecular Structure Analysis
The molecular structure of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide consists of a central pyridazine ring connected to a phenyl group via an azepane linker. The presence of fluorine atoms and the sulfonamide moiety contributes to its unique properties. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. It may undergo nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various environments .
作用机制
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide works by inhibiting the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is responsible for detecting and repairing DNA damage, and inhibition of ATR leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, this compound has also been shown to have anti-inflammatory effects and may be beneficial in the treatment of diseases such as COPD.
实验室实验的优点和局限性
One of the main advantages of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments. However, one limitation of this compound is that it may also sensitize normal cells to these treatments, which could lead to unwanted side effects.
未来方向
There are several potential future directions for the use of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide in cancer treatment. One possibility is the development of combination therapies that include this compound and other targeted therapies. Another potential future direction is the use of this compound in combination with immunotherapy, which may enhance the immune response against cancer cells. Additionally, further research is needed to determine the optimal dosing and scheduling of this compound in order to maximize its efficacy and minimize side effects.
科学研究应用
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, this compound has also been investigated as a potential treatment for other diseases such as sickle cell disease and chronic obstructive pulmonary disease (COPD).
安全和危害
属性
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-7-10-19(24)21(15-17)31(29,30)27-18-8-5-16(6-9-18)20-11-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUIOQDDUOONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3400942.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400949.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3400952.png)
![3-(4-chlorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400957.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400958.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400989.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400992.png)

![3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401003.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3401005.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401008.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401009.png)

